
2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-methyl-N-phenyl-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, primarily targets Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both DHFR and Enoyl ACP Reductase . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial metabolic processes .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting Enoyl ACP Reductase, and the folate metabolism pathway by inhibiting DHFR . The downstream effects include disruption of bacterial cell membrane synthesis and inhibition of DNA synthesis, respectively .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of bacterial cell membrane synthesis and inhibition of DNA synthesis . This leads to the death of the bacterial cells, demonstrating the compound’s antibacterial and antitubercular properties .
Biological Activity
The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a member of the N-phenylacetamide class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial and antioxidant activities, along with structure-activity relationship (SAR) insights.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4S, and its IUPAC name is This compound . The compound features a triazole ring, which is known for its biological significance in medicinal chemistry.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar N-phenylacetamide derivatives. For instance, derivatives containing thiazole moieties exhibited significant antibacterial activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . While specific data on the triazole-thio derivative is limited, compounds with similar structures have shown promising results:
The mechanism of action often involves disruption of bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
The antioxidant potential of related compounds has been assessed using various assays. One study reported that a compound with a similar structure demonstrated 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT), a common antioxidant standard . This suggests that the triazole-thio derivative may also possess significant antioxidant properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of the triazole ring and the thioether linkage appears to enhance both antibacterial and antioxidant activities. The following table summarizes key structural features associated with activity:
Structural Feature | Activity Enhancement |
---|---|
Triazole Ring | Increases antibacterial potency |
Thioether Linkage | Enhances antioxidant activity |
N-Methyl Group | Modulates lipophilicity |
Case Studies
- Antibacterial Evaluation : A study synthesized various N-phenylacetamide derivatives and tested their efficacy against multiple bacterial strains. Compounds were characterized using NMR and MS techniques, confirming their structures before biological testing .
- Antioxidant Testing : Another study focused on evaluating the antioxidant capacity of similar compounds using Ferric reducing antioxidant power assays. Results indicated that certain derivatives significantly outperformed traditional antioxidants .
Properties
IUPAC Name |
N-methyl-N-phenyl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-18(13-7-3-2-4-8-13)14(21)11-22-15-17-16-12-20(15)19-9-5-6-10-19/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWNXZSXYBOFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=CN2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.